molecular formula C18H25N5 B3002359 N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 890623-79-7

N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No. B3002359
CAS RN: 890623-79-7
M. Wt: 311.433
InChI Key: ZPJPXJKJLSSXMA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocycle . These types of compounds are often found in pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the dipole moment changes in similar compounds have been calculated to be between 10.3 and 19.0 D .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure and heterocyclic nature make it a promising candidate for drug discovery. Researchers have investigated its potential as a therapeutic agent in several areas:

    Kinase Inhibition: The compound’s resemblance to purine bases (adenine and guanine) has led to studies exploring its kinase inhibitory activity . Kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development.

    Tubulin Polymerization Inhibition: Some derivatives of this compound have been evaluated as tubulin polymerization inhibitors with anti-angiogenic effects . Tubulin is essential for cell division, and disrupting its polymerization can hinder cancer cell growth.

Synthetic Methods

Efficient synthetic routes are crucial for accessing this compound and its derivatives:

    Catalytic Cyclization: Novel synthetic approaches, such as cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones in the presence of ZrCl4, have been explored .

Other Applications

While the above fields highlight key areas, this compound’s versatility extends beyond medicinal chemistry:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrazolo[1,5-a]pyrimidines are known to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cell lines .

properties

IUPAC Name

N-butan-2-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-6-8-14-10-15(19-12(4)7-2)23-18(21-14)16-11(3)9-13(5)20-17(16)22-23/h9-10,12,19H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJPXJKJLSSXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC(C)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

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